molecular formula C14H14ClN5 B6168077 1-[2'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methanamine hydrochloride CAS No. 145733-69-3

1-[2'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methanamine hydrochloride

Cat. No. B6168077
M. Wt: 287.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrazoles are a class of synthetic organic compounds that contain a five-member ring of four nitrogen atoms and one carbon atom. They are widely used in the pharmaceutical industry due to their bioisosteric similarity to carboxylic acid . For example, Candesartan, an angiotensin II receptor antagonist used to treat hypertension and congestive heart failure, contains a tetrazole ring .


Synthesis Analysis

Tetrazoles can be synthesized through several methods. One common method is the Ugi-azide reaction, which is a multicomponent reaction involving an aldehyde or ketone, an amine, an isocyanide, and azide . This reaction is efficient and versatile, allowing for the synthesis of a wide variety of tetrazole derivatives .


Molecular Structure Analysis

Tetrazoles have a planar ring structure, which contributes to their stability. The presence of multiple nitrogen atoms in the ring allows for the formation of a variety of hydrogen bonds, contributing to their solubility in water and other polar solvents .


Chemical Reactions Analysis

Tetrazoles can undergo a variety of chemical reactions due to the presence of multiple reactive nitrogen atoms in their structure. They can act as ligands in coordination chemistry, form salts with various cations, and undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

Tetrazoles are generally stable compounds. They have high melting points due to their planar structure and the ability to form hydrogen bonds. They are also highly polar due to the presence of multiple nitrogen atoms, making them soluble in polar solvents .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Compounds with specific inhibitory effects on Cytochrome P450 (CYP) isoforms are crucial in pharmacokinetic research for predicting drug-drug interactions. Chemicals with precise selectivity towards CYP isoforms can serve as tools in the development of safer pharmaceuticals by minimizing adverse drug interactions. For example, selective inhibitors for various CYP isoforms have been identified, such as furafylline for CYP1A2 and montelukast for CYP2C8, which underscores the importance of chemical specificity in drug development and safety assessments (Khojasteh et al., 2011).

Pharmacology of DuP 753

The pharmacological evaluation of specific chemical compounds, such as DuP 753, illustrates the process of characterizing drug effects, including receptor selectivity and physiological responses. Such studies are foundational in drug discovery, helping to identify compounds with therapeutic potential for conditions like hypertension (Wong et al., 1991).

Scintillation Properties of Polymethyl Methacrylate

Research on the scintillation properties of polymethyl methacrylate with various luminescent dyes demonstrates the application of chemical compounds in material science, particularly in the development of radiation detectors. The study of luminescent activators and their effect on scintillation efficiency and stability is essential for advancing technologies in medical imaging and nuclear physics (Salimgareeva & Kolesov, 2005).

Safety And Hazards

Like all chemicals, tetrazoles should be handled with care. Some tetrazoles can be explosive, particularly if they are dry. They can also be harmful if ingested or if they come into contact with the skin or eyes .

Future Directions

Tetrazoles continue to be a topic of interest in medicinal chemistry due to their bioisosteric similarity to carboxylic acids. Researchers are exploring the synthesis of new tetrazole derivatives and their potential applications in the treatment of various diseases .

properties

CAS RN

145733-69-3

Product Name

1-[2'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methanamine hydrochloride

Molecular Formula

C14H14ClN5

Molecular Weight

287.7

Purity

95

Origin of Product

United States

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